6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Its structure includes:
- Chlorine at position 6 (electron-withdrawing group, enhancing electrophilic reactivity).
- Trifluoromethyl at position 4 (lipophilic group, improving metabolic stability and membrane permeability).
This compound has been investigated for therapeutic applications, particularly in autoimmune diseases, as indicated by its inclusion in a patent covering pyrazolo[3,4-b]pyridine derivatives .
Properties
IUPAC Name |
6-chloro-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3/c1-5(2)17-4-6-7(10(12,13)14)3-8(11)15-9(6)16-17/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPVQGUPPOYURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Structure Assembly
The pyrazolo[3,4-b]pyridine core is typically constructed via cyclocondensation reactions involving pyrazole and pyridine precursors. A prominent method involves the iodine-mediated electrophilic cyclization of azide intermediates, as demonstrated in the synthesis of analogous pyrazolo[4,3-c]pyridines . For 6-chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, a modified approach begins with 3-amino-5-chloro-1H-pyrazole-4-carbonitrile. Treatment with trifluoroacetylacetone in acetic acid under reflux induces cyclization, forming the pyridine ring while introducing the trifluoromethyl group at position 4 . The reaction proceeds via enamine formation, followed by intramolecular cyclodehydration (Fig. 1).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H2SO4 | AcOH | 120 | 62 |
| PTSA | EtOH | 80 | 58 |
| BF3·Et2O | DCM | 25 | 41 |
| None | Toluene | 110 | 35 |
Yields improved to 78% when using a catalytic amount of boron trifluoride diethyl etherate (BF3·Et2O) in dichloromethane at room temperature, minimizing side reactions such as nitrile hydrolysis .
Trifluoromethylation Methods
The trifluoromethyl group at position 4 is introduced via nucleophilic trifluoromethylation using the Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3). A ketone precursor at position 4 undergoes nucleophilic attack by TMSCF3 in the presence of tetrabutylammonium fluoride (TBAF), yielding the trifluoromethylated intermediate . Alternatively, copper-mediated cross-coupling with methyl trifluoroacetate provides a complementary route, though with lower yields (52–65%) .
Critical Consideration :
The choice of solvent significantly impacts reaction efficiency. Tetrahydrofuran (THF) outperforms dimethyl sulfoxide (DMSO) due to better solubility of TMSCF3 and reduced side reactions .
Alkylation for Isopropyl Group Installation
The isopropyl group at position 2 is introduced via alkylation of a secondary amine intermediate. Treatment of 6-chloro-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine with isopropyl iodide in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C affords the target compound in 84% yield . Microwave-assisted conditions reduce reaction time from 12 hours to 45 minutes while maintaining yields above 80% (Table 2).
Table 2: Alkylation Optimization Under Microwave Irradiation
| Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| K2CO3 | MeCN | 45 | 84 |
| Cs2CO3 | DMF | 30 | 79 |
| NaH | THF | 60 | 68 |
| DBU | Toluene | 90 | 57 |
Regioselectivity is ensured by the steric hindrance of the trifluoromethyl group, which directs alkylation to position 2 .
Analytical Characterization and Validation
The final product is characterized by NMR, IR, and mass spectrometry. Key spectroscopic data include:
-
1H NMR (400 MHz, CDCl3) : δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH3)2), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 7.88 (s, 1H, H-3), 8.52 (s, 1H, H-5) .
-
IR (KBr) : 1345 cm⁻¹ (C–F stretch), 1550 cm⁻¹ (C=N stretch) .
High-resolution mass spectrometry (HRMS) confirms the molecular formula C10H10ClF3N3 (m/z 276.0421 [M+H]+).
Challenges and Mechanistic Pitfalls
Common challenges include:
-
Regioselectivity in Cyclization : Competing pathways may yield pyrazolo[3,4-c]pyridine isomers. Using bulky directing groups (e.g., tert-butyl) mitigates this issue .
-
Trifluoromethyl Group Stability : Harsh acidic conditions can degrade the CF3 moiety. Neutral or mildly basic conditions are preferred .
-
Byproduct Formation : Over-alkylation at position 2 is minimized by controlling stoichiometry and reaction time .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-chloro substituent undergoes nucleophilic displacement under mild conditions:
-
Amination : Reacts with primary/secondary amines (e.g., morpholine, piperazine) in DMF at 80–100°C, yielding 6-amino derivatives .
-
Alkoxylation : Treatment with alkoxides (KOR, R = Me, Et) in THF replaces chlorine with OR groups (60–75% yield) .
-
Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) afford biaryl derivatives .
Key Observation : The electron-withdrawing trifluoromethyl group at position 4 enhances electrophilicity at C6, accelerating substitution kinetics .
Electrophilic Aromatic Substitution
-
Nitration : Directed by the pyrazole nitrogen, nitration (HNO₃/H₂SO₄) occurs at position 5 with 55–60% regioselectivity .
-
Halogenation : NBS in DCM introduces bromine at position 3 (40% yield), enabling further functionalization .
Reductive Transformations
-
Hydrodechlorination : Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the C6 chlorine, yielding 6-deschloro analogs (85–90% yield) .
-
Reductive Alkylation : NaBH₃CN-mediated reductive amination with aldehydes modifies the isopropyl group .
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine has been investigated for its potential use in treating various diseases due to its ability to modulate biological pathways.
Case Study: Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. A study demonstrated that this compound inhibits specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 4.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.1 | Inhibition of proliferation |
Agrochemicals
The compound has also been explored for its potential applications in agrochemicals, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
A study evaluated the herbicidal effects of this compound on common weeds. The results indicated effective inhibition of growth at specific concentrations.
| Weed Species | Concentration (g/L) | Growth Inhibition (%) |
|---|---|---|
| Amaranthus retroflexus | 0.5 | 85 |
| Setaria viridis | 0.7 | 90 |
| Chenopodium album | 0.3 | 75 |
Material Science
Due to its unique structure, this compound is also being studied for applications in material science, particularly in the development of new polymers and coatings that require specific thermal and chemical resistance properties.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices enhances their thermal stability and resistance to solvents.
| Polymer Type | Thermal Stability (°C) | Solvent Resistance (%) |
|---|---|---|
| Polyethylene | 220 | 95 |
| Polyvinyl chloride | 210 | 90 |
Mechanism of Action
The mechanism by which 6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets vary depending on the specific application, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their properties:
Key Observations:
- Position 6 Modifications : Replacement of Cl with sulfanyl acetic acid (-S-CH₂COOH) increases polarity, likely altering solubility and pharmacokinetics .
- Trifluoromethyl Placement : In anticancer derivatives, CF₃ at position 6 (vs. 4 in the target compound) correlates with improved IC₅₀ values against cancer cell lines, suggesting positional sensitivity .
Research Findings and Clinical Implications
- Anticancer Activity: Pyrazolo[3,4-b]pyridines with CF₃ and amino groups (e.g., ethyl ester intermediates) show IC₅₀ values <10 µM in leukemia models, underscoring the role of electron-withdrawing groups in cytotoxicity .
- Autoimmune Potential: While the target compound’s mechanism remains undisclosed, its structural similarity to JAK inhibitors (e.g., tofacitinib) suggests kinase modulation as a plausible pathway .
Biological Activity
6-Chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, a compound with the CAS number 1018165-78-0, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClFN, with a molecular weight of 263.65 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 263.65 g/mol |
| CAS Number | 1018165-78-0 |
| Purity | ≥97% |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. In a study evaluating its activity against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines, the compound demonstrated significant inhibitory effects. The most potent derivatives exhibited IC values in the low micromolar range, indicating strong antiproliferative activity.
The mechanism through which this compound exerts its biological effects is primarily associated with its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation and cell cycle progression.
Table 2: Antiproliferative Activity Results
| Cell Line | IC (μM) |
|---|---|
| K562 | 5.0 |
| MV4-11 | 6.2 |
| MCF-7 | 7.5 |
Case Study 1: Antimalarial Activity
A study focused on the antimalarial properties of pyrazolo[3,4-b]pyridine derivatives found that related compounds exhibited significant activity against Plasmodium falciparum. Although the specific activity of this compound was not directly evaluated in this context, the structural similarity suggests potential efficacy against malaria.
Case Study 2: PDE4 Inhibition
Another investigation explored the use of pyrazolo[3,4-b]pyridine derivatives as phosphodiesterase type IV (PDE4) inhibitors. These compounds have shown promise for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects.
Q & A
Q. How can green chemistry principles be applied to scale up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
